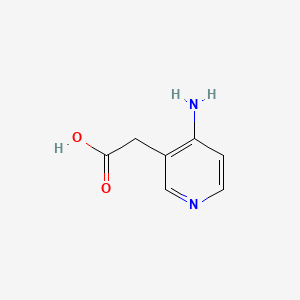

2-(4-Aminopyridin-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Aminopyridin-3-yl)acetic acid” is a chemical compound with the molecular formula C7H8N2O2 . It is used for research and development purposes . The compound has a molecular weight of 152.15 .

Synthesis Analysis

The synthesis of compounds similar to “2-(4-Aminopyridin-3-yl)acetic acid” has been reported in the literature. For instance, a catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water has been established . Another method involves a two-stage synthesis starting from pyridine and includes 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate .Molecular Structure Analysis

The molecular structure of “2-(4-Aminopyridin-3-yl)acetic acid” has been analyzed using various techniques such as elemental analysis and NMR spectra . Torsional potential energy scans for all five of its rotating bonds were made to get approximate dihedral angles .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Aminopyridin-3-yl)acetic acid” include a molecular weight of 152.15 . The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry

“2-(4-Aminopyridin-3-yl)acetic acid” plays a significant role in medicinal chemistry . It is used in the design and development of new pharmaceutical compounds . The compound is studied for its effects as a synthetic, semi-synthetic, and natural biologically active substance .

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

This compound is used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These derivatives have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Some studies have proposed the use of these derivatives for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

Production of Zolpidem and Alpidem

Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which include zolpidem and alpidem, are most widely used in medicine . Zolpidem is used to treat short-term insomnia and some disorders of brain function .

Research and Development

The compound is used in research and development in various areas of science including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Chemical Synthesis

“2-(4-Aminopyridin-3-yl)acetic acid” is used in the chemical synthesis of various compounds . It is used as a raw material in the preparation of other products .

Commercial Availability

This compound is commercially available and can be sourced from various suppliers for scientific research needs .

Safety and Hazards

The safety data sheet for “2-(4-Aminopyridin-3-yl)acetic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, have been found to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

Mode of Action

Similar compounds, like zolpidem, which is a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, are known to exert their effects by blocking γ-aminobutyric acid receptors . This suggests that 2-(4-Aminopyridin-3-yl)acetic acid might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Given the potential targets and mode of action, it’s plausible that this compound could influence a variety of biochemical pathways, particularly those involving γ-aminobutyric acid receptors .

Propriétés

IUPAC Name |

2-(4-aminopyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-1-2-9-4-5(6)3-7(10)11/h1-2,4H,3H2,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQDNHUPZXMOOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734722 |

Source

|

| Record name | (4-Aminopyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227570-90-2 |

Source

|

| Record name | (4-Aminopyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)

![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)